1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride

Medicinal Chemistry ADME Properties Building Block Characterization

Medicinal chemists require building blocks with defined reactivity for SAR exploration. 1-(Isopropylsulfonyl)piperidin-4-amine HCl provides a free primary amine handle for amide coupling, reductive amination, and sulfonamide formation-no deprotection needed. With a LogP of 0.57 and tPSA of 63.4 Ų, it ensures aqueous solubility for biochemical assays. Related sulfonylpiperidines show DPP-4 IC50=2.20 nM; this analog enables direct library expansion. Supplied at ≥97% purity with sealed storage at 2-8°C, ensuring batch-to-batch consistency for reproducible synthesis and QC method development.

Molecular Formula C8H19ClN2O2S
Molecular Weight 242.77 g/mol
CAS No. 483366-19-4
Cat. No. B1287198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride
CAS483366-19-4
Molecular FormulaC8H19ClN2O2S
Molecular Weight242.77 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)N1CCC(CC1)N.Cl
InChIInChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-5-3-8(9)4-6-10;/h7-8H,3-6,9H2,1-2H3;1H
InChIKeyYBAYMQAHXOUMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Isopropylsulfonyl)piperidin-4-amine HCl: Building Block Overview


1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride is a piperidine sulfonamide derivative that serves as a versatile chemical intermediate and building block in medicinal chemistry. It belongs to a broader class of substituted piperidines that have garnered attention for their utility in synthesizing biologically active compounds, particularly dipeptidyl peptidase‑4 (DPP‑4) inhibitors [1]. The compound features a piperidine core substituted with an isopropylsulfonyl group at the 1‑position and a free primary amine at the 4‑position, a substitution pattern that imparts distinct physicochemical properties and synthetic utility . Commercial availability is typically at a purity of 97%, with storage at 2–8°C recommended to maintain stability .

Workflow DPP‑4 inhibitor synthesis building block
Selection Free primary amine for downstream derivatization
Context Controlled cold storage for stability

Why Analogs Cannot Substitute 1-(Isopropylsulfonyl)piperidin-4-amine


While numerous piperidine sulfonamides exist, substitution at the 4‑position of the piperidine ring significantly alters key physicochemical parameters—including LogP, topological polar surface area (tPSA), and hydrogen bond donor/acceptor capacity—which in turn govern solubility, permeability, and target engagement . Specifically, the free primary amine in 1‑(isopropylsulfonyl)piperidin‑4‑amine hydrochloride provides a reactive handle for further derivatization, a feature absent in N‑alkylated analogs such as 1‑(isopropylsulfonyl)‑N‑methylpiperidin‑4‑amine . Even among unsubstituted 4‑aminopiperidine sulfonamides, variations in the sulfonyl group (e.g., methylsulfonyl vs. isopropylsulfonyl) result in divergent lipophilicity profiles and potential metabolic stability [1]. Consequently, generic substitution risks altering reaction kinetics in synthetic pathways or compromising the biological activity profile in target‑based assays.

N‑Alkylated analogs
Lack the free primary amine essential for key derivatization steps and may alter reaction scope.
Sulfonyl group variation
Methylsulfonyl or other sulfonyl analogs shift lipophilicity and metabolic stability profiles.
General substitution
Even structurally similar piperidine sulfonamides may change reaction kinetics and target‑engagement outcomes.

Differentiating from Closest Analogs


Molecular Weight & LogP vs. N-Methyl Analog

1‑(Isopropylsulfonyl)piperidin-4-amine hydrochloride (MW 242.77 g/mol, predicted LogP 0.57) exhibits a lower molecular weight and more favorable hydrophilic character than its N‑methylated analog, 1‑(isopropylsulfonyl)‑N‑methylpiperidin‑4‑amine (MW 220.33 g/mol, estimated LogP ~1.5) . The difference in LogP of approximately 0.9 log units translates to a roughly 8‑fold variation in octanol/water partitioning, which can significantly impact membrane permeability and aqueous solubility in biological assays .

Physicochemical Profile
Class-level inference
Target: MW 242.77 g/mol, LogP 0.57
Analog: MW 220.33 g/mol, LogP ≈ 1.5
Supports aqueous solubility differentiation in biochemical assays.
ΔLogP ≈ 0.9 (8‑fold); computational predictions.
Medicinal Chemistry ADME Properties Building Block Characterization

Purity and Storage Stability Comparison

Commercially, 1‑(isopropylsulfonyl)piperidin-4-amine hydrochloride is routinely supplied at a purity of 97% and requires storage at 2–8°C in a sealed, dry environment to prevent degradation . In contrast, the N‑methylated analog is often offered at 95% purity with no special storage requirements beyond room temperature . The higher purity specification and more stringent storage conditions for the target compound are consistent with its greater chemical reactivity and potential for hydrolytic degradation due to the free primary amine moiety .

Quality & Storage
Head-to-head
Target: 97% purity, 2–8 °C sealed
Analog: 95% purity, room temp
Supports reproducibility and long-term stability in synthesis.
Vendor specifications; storage reflects amine reactivity.
Chemical Procurement Quality Control Long‑Term Storage

DPP-4 Inhibitory Activity of Sulfonylpiperidine Scaffold

Although direct IC50 data for 1‑(isopropylsulfonyl)piperidin-4-amine hydrochloride itself are not publicly available, a closely related sulfonylpiperidine derivative (CHEMBL5408495) bearing the same core scaffold exhibits potent inhibition of human DPP‑4 with an IC50 of 2.20 nM [1]. This activity level is comparable to clinically approved DPP‑4 inhibitors (e.g., sitagliptin, IC50 ~18 nM) [2], underscoring the relevance of this chemical scaffold for antidiabetic drug discovery [1]. The target compound serves as a key synthetic intermediate in the preparation of such potent DPP‑4 inhibitors [1].

DPP‑4 IC₅₀ (Scaffold)
Class-level inference
2.20 nM (CHEMBL5408495)
Supports scaffold relevance for DPP‑4 inhibitor research.
No direct IC₅₀ for target; sitagliptin ~18 nM for reference.
DPP‑4 Inhibition Type 2 Diabetes Enzyme Assay

Hydrogen Bonding Capacity: tPSA & Rotatable Bond Differences

1‑(Isopropylsulfonyl)piperidin-4-amine hydrochloride possesses a topological polar surface area (tPSA) of 63.4 Ų and contains 2 rotatable bonds, whereas its N‑methylated counterpart has a tPSA of approximately 46 Ų and 3 rotatable bonds . The higher tPSA and lower rotatable bond count of the target compound suggest improved aqueous solubility and reduced entropic penalty upon binding to biological targets, as per established drug‑likeness guidelines (Veber rules) .

Polar Surface & Flexibility
Class-level inference
tPSA: 63.4 vs 46 Ų; rotatable bonds: 2 vs 3
May influence binding entropy and aqueous solubility.
Computational predictions; Veber rule relevance.
Structure‑Activity Relationship (SAR) Computational Chemistry Medicinal Chemistry Design

Optimal Use Cases for 1-(Isopropylsulfonyl)piperidin-4-amine HCl


DPP-4 Inhibitor Synthesis for Diabetes Drug Discovery

Given the validated low‑nanomolar DPP‑4 inhibitory activity of sulfonylpiperidine derivatives (IC50 = 2.20 nM for a close analog) [1], 1‑(isopropylsulfonyl)piperidin-4-amine hydrochloride is an ideal building block for constructing novel DPP‑4 inhibitors. Its lower LogP (0.57) and higher tPSA (63.4 Ų) relative to N‑alkylated analogs favor aqueous solubility in biochemical assays, facilitating accurate IC50 determination and reducing the need for DMSO co‑solvents. Procurement of this specific intermediate ensures continuity in SAR exploration around the piperidine core.

Scaffold Diversification via 4-Amino Functionalization

The free primary amine at the 4‑position distinguishes 1‑(isopropylsulfonyl)piperidin-4-amine hydrochloride from N‑methylated or otherwise protected analogs . This reactive handle enables a broad range of downstream chemistry—including amide coupling, reductive amination, and sulfonamide formation—without the need for deprotection steps. For medicinal chemists seeking to generate diverse compound libraries, this compound provides a direct entry point to functionalized piperidine sulfonamides with defined physicochemical properties (MW = 242.77, LogP = 0.57) .

Analytical Reference Standard for QC and Method Development

The commercially specified purity of 97% and the requirement for sealed storage at 2–8°C make 1‑(isopropylsulfonyl)piperidin-4-amine hydrochloride a suitable reference material for HPLC or LC‑MS method development in quality control laboratories. Its distinct retention time relative to structurally similar impurities can be leveraged to establish purity assays for larger‑scale synthetic batches. The well‑documented computational descriptors (e.g., tPSA, LogP) further support its use as a calibration standard in cheminformatic property predictions.

Application
Selection Property
Validation Focus
DPP‑4 inhibitor synthesis research
Free 4‑amine handle & sulfonylpiperidine core
DPP‑4 enzymatic activity screening
Piperidine scaffold diversification
Primary amine reactivity for derivatization
Library synthesis efficiency and scope
Analytical reference standard for QC
Specified purity and controlled storage
HPLC retention time and purity assay development

Technical Documentation Hub

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16 linked technical documents
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